molecular formula C14H21IN2 B569558 2-[(Diethylamino)methyl]indole Methiodide CAS No. 41979-43-5

2-[(Diethylamino)methyl]indole Methiodide

Cat. No. B569558
CAS RN: 41979-43-5
M. Wt: 344.24
InChI Key: PMUUOTFJORSRNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Diethylamino)methyl]indole Methiodide is a chemical compound with the molecular formula C14H21IN2 and a molecular weight of 344.23 . It is used in cancer research and is categorized as a carcinogen .


Molecular Structure Analysis

The molecular structure of 2-[(Diethylamino)methyl]indole Methiodide consists of a diethylamino group attached to a methylindole group, with an iodide ion associated with the nitrogen atom of the diethylamino group .

Scientific Research Applications

  • Antioxidant and Photoprotective Properties : Indole derivatives, including those with a 4-(diethylamino) group, demonstrate potent antioxidant activities in various assays and show photoprotective capacities. This suggests their potential use in formulations for skin protection and possibly in the treatment of neoplastic diseases due to their antiproliferative effects on certain cancer cell lines (Demurtas et al., 2019).

  • Antituberculosis Agents : Indole-2-carboxamides, which are structurally related to the 2-[(Diethylamino)methyl]indole scaffold, have been identified as promising antituberculosis agents. These compounds display improved in vitro activity compared to standard TB drugs, highlighting the potential of indole derivatives in developing new treatments for tuberculosis (Kondreddi et al., 2013).

  • Fluorescent Probes and Anion Detection : Indole derivatives synthesized from β-brominated dehydroamino acids show high fluorescence quantum yields, indicating their utility as fluorescent probes. Certain derivatives demonstrate selective spectral changes upon interaction with fluoride ions, suggesting potential applications in anion detection (Pereira et al., 2010).

  • Cancer Imaging : A derivative, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a potential PET tracer for imaging cancer tyrosine kinase. This highlights the application of indole derivatives in diagnostic imaging for cancer (Wang et al., 2005).

  • Antimicrobial Activities : Indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives synthesized from 2-arylhydrazononitriles exhibit significant antimicrobial activities against a range of bacteria and yeast, showcasing the potential of indole derivatives in antimicrobial drug development (Behbehani et al., 2011).

Safety and Hazards

2-[(Diethylamino)methyl]indole Methiodide is intended for research use only and is not intended for diagnostic or therapeutic use . It’s categorized as a carcinogen, which means it has the potential to cause cancer .

properties

IUPAC Name

diethyl-(1H-indol-2-ylmethyl)-methylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUUOTFJORSRNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Diethylamino)methyl]indole Methiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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